molecular formula C11H13BrO2 B6323192 2-(5-Bromo-2,4-dimethylphenyl)-1,3-dioxolane CAS No. 2624417-78-1

2-(5-Bromo-2,4-dimethylphenyl)-1,3-dioxolane

Cat. No.: B6323192
CAS No.: 2624417-78-1
M. Wt: 257.12 g/mol
InChI Key: IDAPFVXIYCIAQP-UHFFFAOYSA-N
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Description

2-(5-Bromo-2,4-dimethylphenyl)-1,3-dioxolane is an organic compound characterized by the presence of a bromine atom and two methyl groups attached to a phenyl ring, which is further connected to a 1,3-dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2,4-dimethylphenyl)-1,3-dioxolane typically involves the reaction of 5-bromo-2,4-dimethylphenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the 1,3-dioxolane ring. The reaction conditions often include heating the mixture under reflux to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2,4-dimethylphenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide or potassium thiolate, typically under anhydrous conditions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of oxidized or reduced products, respectively.

Scientific Research Applications

2-(5-Bromo-2,4-dimethylphenyl)-1,3-dioxolane has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2,4-dimethylphenyl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the dioxolane ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2,4-dimethylthiazole
  • (5-Bromo-2,4-dimethylphenyl)(morpholino)methanone
  • (5-Bromo-2,4-dimethylphenyl)(4-methylpiperazin-1-yl)methanone

Uniqueness

2-(5-Bromo-2,4-dimethylphenyl)-1,3-dioxolane is unique due to the presence of the 1,3-dioxolane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.

Properties

IUPAC Name

2-(5-bromo-2,4-dimethylphenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-7-5-8(2)10(12)6-9(7)11-13-3-4-14-11/h5-6,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAPFVXIYCIAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2OCCO2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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